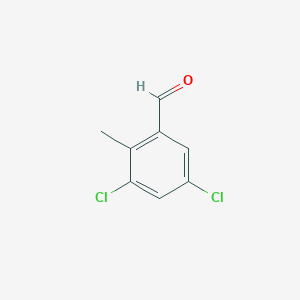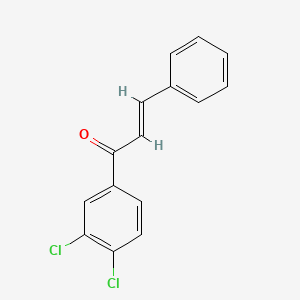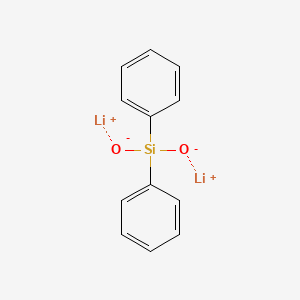
Dilithiodiphenyldisilanonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithiodiphenyldisilanonate is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is characterized by its complex molecular structure, which includes lithium, silicon, and phenyl groups. Its distinct chemical composition makes it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dilithiodiphenyldisilanonate typically involves the reaction of diphenyldisilanone with lithium reagents. One common method is the reduction of diphenyldisilanone using lithium in an ether solvent. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Industrial production methods may also incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
Dilithiodiphenyldisilanonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disiloxane derivatives.
Reduction: It can be reduced further to form simpler silicon-containing compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include disiloxane derivatives, reduced silicon compounds, and various substituted phenyl derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
科学研究应用
Dilithiodiphenyldisilanonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of novel silicon-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a valuable tool in studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of dilithiodiphenyldisilanonate involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Its silicon atoms can also engage in unique bonding interactions with other elements, leading to the formation of novel compounds. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques .
相似化合物的比较
Similar Compounds
Similar compounds to dilithiodiphenyldisilanonate include:
Diphenyldisilanone: A precursor in the synthesis of this compound.
Disiloxane Derivatives: Products formed from the oxidation of this compound.
Silicon-Containing Polymers: Compounds with similar silicon-based structures used in various applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of lithium and silicon atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of novel materials and in catalytic applications .
属性
IUPAC Name |
dilithium;dioxido(diphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2Si.2Li/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;/h1-10H;;/q-2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFWOPNWJGLBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Li2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
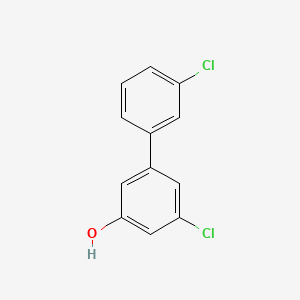
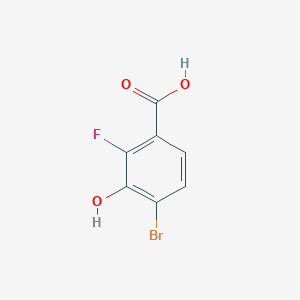
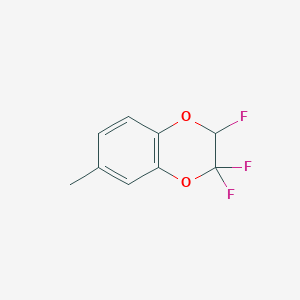
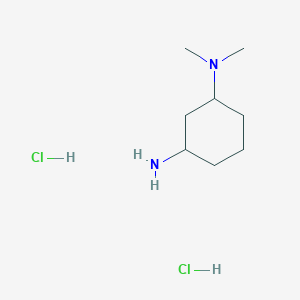
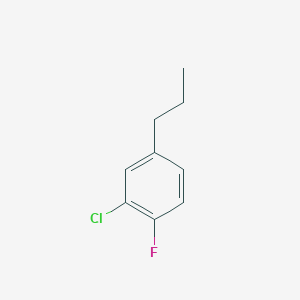
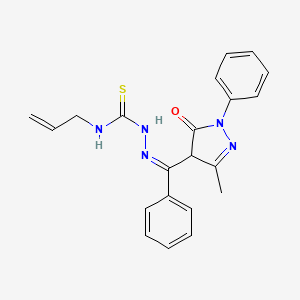
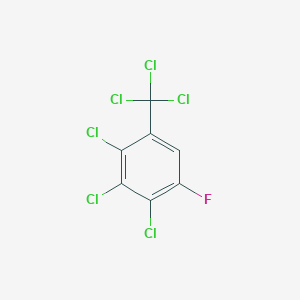
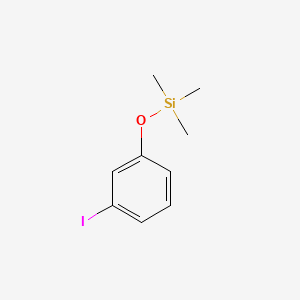
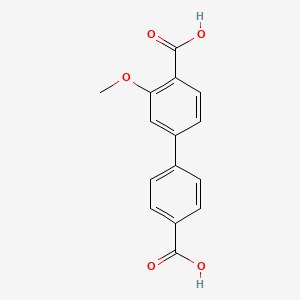
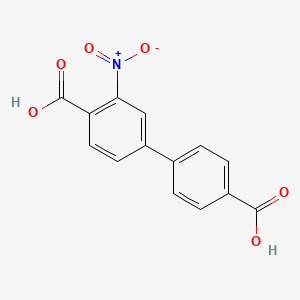
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)
